

what is the chemical structure of Calcitriol Impurity C

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

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Technical Guide: Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate homeostasis. As with any active pharmaceutical ingredient (API), the purity of calcitriol is paramount for its safety and efficacy. Calcitriol Impurity C is a known process-related impurity that can arise during the synthesis of calcitriol. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for Calcitriol Impurity C.

Chemical Structure and Identification

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. It is formed through a Diels-Alder reaction between pre-calcitriol, a thermal isomer of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a reagent sometimes used in the analysis or purification of vitamin D analogs.

- IUPAC Name: (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][3]triazolo[1,2a]cinnoline-1,3(2H)-dione[1]

- Synonyms: Pre-Calcitriol Triazoline Adduct, Pre-Calcitriol PTAD Adduct[1]
- CAS Number: 86307-44-0[1]
- Molecular Formula: C₃₅H₄₉N₃O₅[1]
- Molecular Weight: 591.78 g/mol [1]

The formation of this impurity is a [4+2] cycloaddition, where the s-cis diene system of pre-calcitriol reacts with the dienophile PTAD.

Quantitative Data

Comprehensive experimental spectroscopic data for the isolated Calcitriol Impurity C is not widely available in the public domain. However, based on information from various chemical suppliers and analytical studies on similar vitamin D adducts, the following properties can be summarized.

Property	Value	Reference(s)
Appearance	White to Off-White Solid	[1]
Melting Point	>130 °C (decomposition)	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol	[1]
Purity (typical)	>98% (by HPLC)	[1]
Storage Temperature	2-8 °C	

Experimental Protocols

A specific, detailed preparative synthesis protocol for Calcitriol Impurity C is not publicly available. However, the formation of PTAD adducts of vitamin D and its metabolites is a well-established reaction, often used for derivatization prior to LC-MS/MS analysis to enhance ionization and detection sensitivity. The following is a representative experimental protocol for the derivatization of a vitamin D metabolite with PTAD, which illustrates the chemical principles of the formation of Calcitriol Impurity C.

Representative Protocol for PTAD Derivatization of a Vitamin D Metabolite

Objective: To form the PTAD adduct of a vitamin D analog for analytical purposes. This protocol can be adapted for the synthesis of Calcitriol Impurity C on a larger scale with appropriate modifications for purification.

Materials:

- Pre-calcitriol
- 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile (e.g., 0.5 mg/mL)
- Acetonitrile (ACN), HPLC grade
- Vortex mixer
- Reaction vials

Procedure:

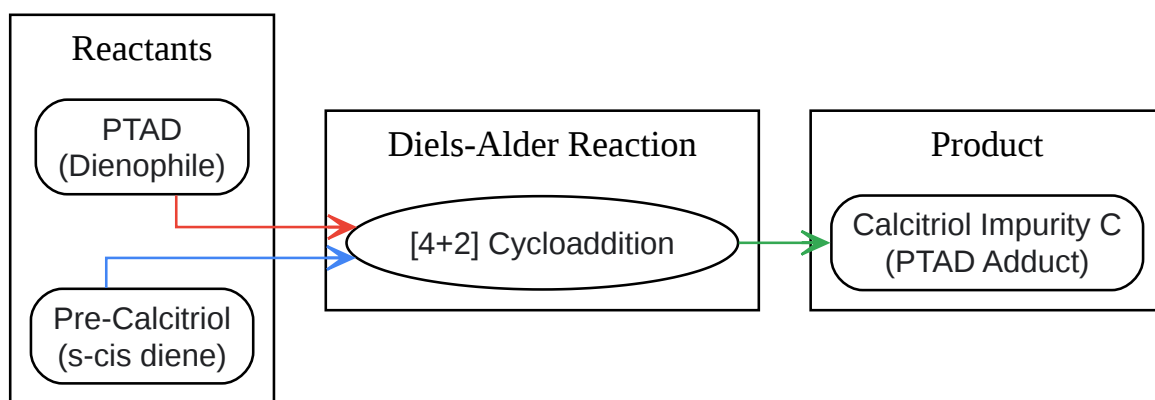
- **Sample Preparation:** Dissolve a known amount of pre-calcitriol in acetonitrile in a reaction vial.
- **Derivatization:** Add an excess of the PTAD solution in acetonitrile to the pre-calcitriol solution.
- **Reaction:** Vortex the mixture and allow it to react at room temperature. The reaction is typically rapid and should be complete within 1 hour. The disappearance of the red color of the PTAD solution can indicate the completion of the reaction.
- **Analysis:** The resulting solution containing the PTAD adduct can be directly analyzed by techniques such as HPLC or LC-MS/MS.
- **Purification (for preparative scale):** For isolation of the adduct, the reaction mixture would be concentrated under reduced pressure, and the residue would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the product would be identified by TLC, pooled, and evaporated to yield the purified Calcitriol Impurity C.

Note: This is a generalized protocol. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary for the efficient synthesis and isolation of Calcitriol Impurity C.

Visualizations

Formation of Calcitriol Impurity C

The following diagram illustrates the Diels-Alder reaction between pre-calcitriol and PTAD to form Calcitriol Impurity C.

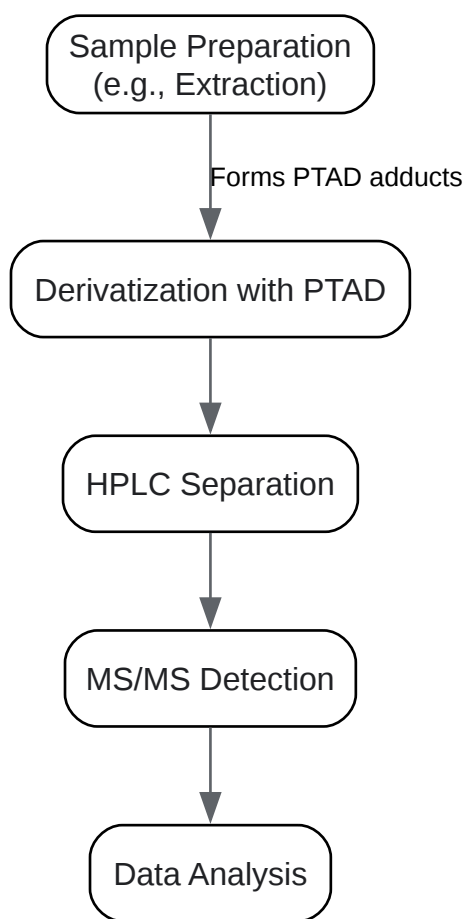


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Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.

Analytical Workflow for Vitamin D Impurities

This diagram outlines a general workflow for the analysis of vitamin D and its impurities, including the derivatization step that can lead to the formation of adducts like Calcitriol Impurity C.



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Caption: General analytical workflow for vitamin D impurities.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the direct involvement of Calcitriol Impurity C in any biological signaling pathways or its specific biological activity. Its primary relevance is as a process-related impurity in the manufacturing of calcitriol. The biological activity of calcitriol itself is well-documented and is mediated through the vitamin D receptor (VDR), influencing calcium and phosphate metabolism and cellular differentiation. Any potential biological effect of Impurity C would need to be specifically evaluated.

Conclusion

Calcitriol Impurity C is the triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction with PTAD. While its chemical structure is well-defined, detailed public information on its

preparative synthesis, specific spectroscopic data, and biological activity is limited. The information and representative protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of calcitriol. The analytical methods described, which utilize PTAD derivatization, are powerful tools for the sensitive detection of vitamin D metabolites and their impurities.

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